

Solubility profile of Ornidazole diol in different solvents

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Compound of Interest

Compound Name: Ornidazole diol

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Solubility Profile of Ornidazole Diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Ornidazole diol**, a primary metabolite of the antimicrobial agent Ornidazole. Understanding the solubility of this compound is critical for its quantification in biological matrices, the development of analytical methods, and its synthesis and purification processes. This document outlines the known solubility of **Ornidazole diol** in various solvents, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Introduction to Ornidazole Diol

Ornidazole diol, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol, is a significant metabolite of Ornidazole. Its physicochemical properties, particularly solubility, are of paramount importance for pharmaceutical researchers. Accurate solubility data is essential for a range of applications, from ensuring the purity of reference standards to designing appropriate solvent systems for analytical and preparative chromatography.

Quantitative Solubility Data

The solubility of **Ornidazole diol** has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that for

certain solvents, achieving dissolution may require physical methods such as ultrasonication.

Solvent	Temperature	Solubility (mg/mL)	Molar Solubility (mM)	Notes
Methanol	Not Specified	125	621.33	Ultrasonic assistance is required for dissolution[1][2].
Dimethyl Sulfoxide (DMSO)	Not Specified	100	497.07	Ultrasonic assistance is required. The use of new, non-hygroscopic DMSO is recommended[1][2].

Note: Solubility data for **Ornidazole diol** in other common organic solvents such as ethanol, acetone, ethyl acetate, and acetonitrile is not readily available in the reviewed literature. For the parent compound, Ornidazole, the solubility in ethanol is approximately 10 mg/mL and 50 mg/mL according to different sources[3][4].

Additionally, **Ornidazole diol** has been formulated in mixed solvent systems for in vivo studies, indicating its solubility in these complex vehicles. For instance, a clear solution of at least 2.5 mg/mL was achieved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **Ornidazole diol** using the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **Ornidazole diol** (analytical standard)
- Solvents of interest (e.g., Methanol, DMSO, Ethanol, Acetonitrile, Water)
- HPLC-grade water, acetonitrile, and methanol
- Phosphate buffer (for mobile phase)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Temperature-controlled incubator or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure

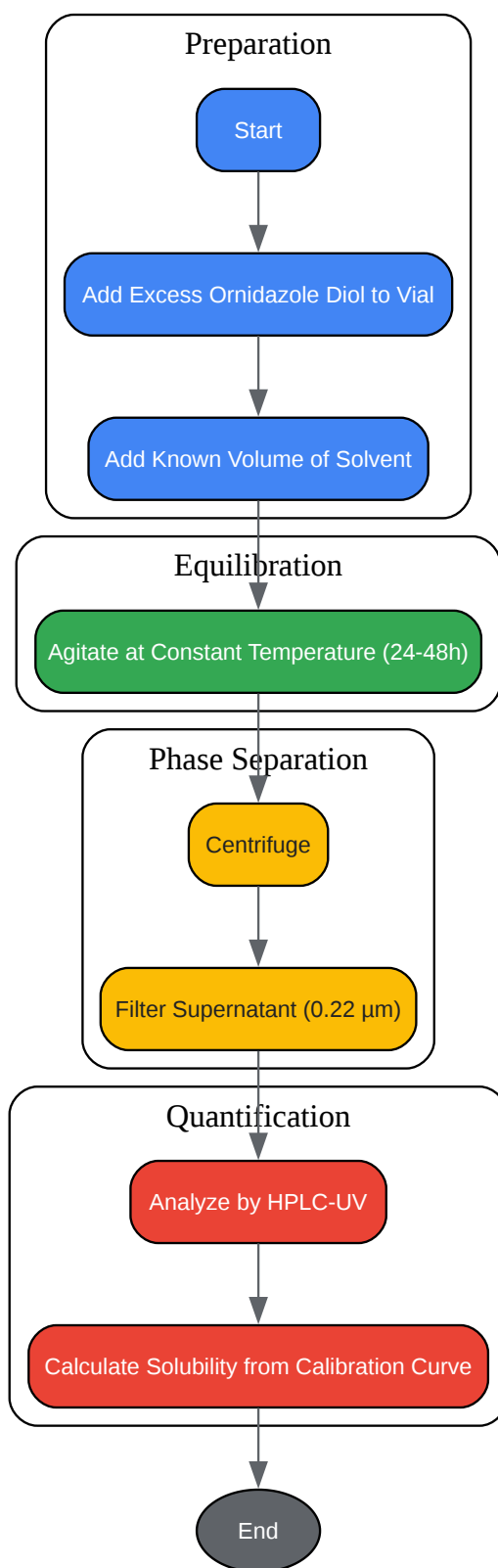
- Preparation of Saturated Solutions:
 - Add an excess amount of **Ornidazole diol** to a series of glass vials.
 - Pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a temperature-controlled orbital shaker or on a vortex mixer within an incubator.
- Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid material should be visually confirmed to ensure saturation[5][6].
- Phase Separation:
 - After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
 - Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
 - Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- Quantification by HPLC:
 - Preparation of Standard Solutions: Prepare a series of standard solutions of **Ornidazole diol** of known concentrations in the solvent of interest.
 - HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time. For example, a mobile phase of phosphate buffer:methanol (70:30 v/v) has been used for the analysis of Ornidazole and its impurities[7].
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Based on the UV absorbance spectrum of **Ornidazole diol**. The parent compound, Ornidazole, has a λ_{max} around 312-318 nm, which can be a starting point for optimization.

- Injection Volume: 20 μ L.
- Analysis: Inject the filtered supernatant from the saturated solutions and the standard solutions into the HPLC system.
- Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Calculation: Determine the concentration of **Ornidazole diol** in the saturated supernatant by interpolating its peak area on the calibration curve. The resulting concentration is the equilibrium solubility of **Ornidazole diol** in that solvent at the specified temperature.

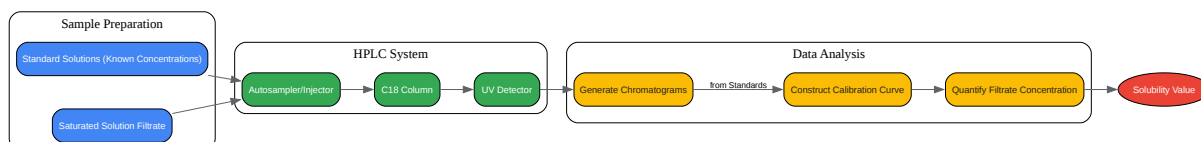
Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the solubility determination of **Ornidazole diol**.



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Caption: Experimental workflow for determining the equilibrium solubility of **Ornidazole diol**.



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